

# spectroscopic comparison of 3-Iodobenzaldehyde and its isomers

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## Compound of Interest

Compound Name: 3-Iodobenzaldehyde

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## A Spectroscopic Showdown: 3-Iodobenzaldehyde and Its Isomers

A comprehensive spectroscopic comparison of **3-Iodobenzaldehyde**, 2-Iodobenzaldehyde, and 4-Iodobenzaldehyde, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

This guide presents a detailed comparative analysis of the spectroscopic properties of the three positional isomers of iodobenzaldehyde. The distinct substitution patterns of the iodine atom on the benzene ring give rise to unique spectral fingerprints for each isomer, which are critical for their unambiguous identification in various research and development settings. This report summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for **3-Iodobenzaldehyde**, 2-Iodobenzaldehyde, and 4-Iodobenzaldehyde.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts ( $\delta$ ) in ppm are reported relative to tetramethylsilane (TMS).

Isomer	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz) $\delta$ (ppm)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 or 151 MHz) $\delta$ (ppm)
3-Iodobenzaldehyde	9.92 (s, 1H, CHO), 8.21 (t, $J=1.7$ Hz, 1H, H-2), 7.96 (dt, $J=7.8$ , 1.4 Hz, 1H, H-6), 7.85 (ddd, $J=7.8$ , 1.8, 1.0 Hz, 1H, H-4), 7.30 (t, $J=7.8$ Hz, 1H, H-5)[1]	190.8 (CHO), 143.3 (C-2), 138.6 (C-6), 138.1 (C-4), 130.8 (C-5), 129.0 (C-1), 94.8 (C-3) [1]
2-Iodobenzaldehyde	10.12 (s, 1H, CHO), 7.95 (dd, $J=7.8$ , 1.6 Hz, 1H), 7.90 (dd, $J=7.8$ , 1.2 Hz, 1H), 7.52 (td, $J=7.5$ , 1.2 Hz, 1H), 7.25 (td, $J=7.8$ , 1.6 Hz, 1H)	195.8 (CHO), 140.0, 134.8, 134.0, 129.3, 128.8, 97.4
4-Iodobenzaldehyde	9.96 (s, 1H, CHO), 7.92 (d, $J=8.3$ Hz, 2H, H-3, H-5), 7.59 (d, $J=8.3$ Hz, 2H, H-2, H-6)[2]	191.2 (CHO), 138.4 (C-2, C-6), 131.2 (C-3, C-5), 130.6 (C-1), 102.1 (C-4)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).

Isomer	C=O Stretch ( $\text{cm}^{-1}$ )	C-H (aldehyde) Stretch ( $\text{cm}^{-1}$ )	C-I Stretch ( $\text{cm}^{-1}$ )	Aromatic C=C Stretch ( $\text{cm}^{-1}$ )
3-Iodobenzaldehyde	~1700	~2820, ~2740	~600-500	~1580, ~1470
2-Iodobenzaldehyde	~1700	~2850, ~2750	~600-500	~1585, ~1465
4-Iodobenzaldehyde	~1695	~2825, ~2735	~600-500	~1580, ~1480

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments.

Isomer	Molecular Ion ( $M^+$ ) [ $m/z$ ]	Key Fragment Ions [ $m/z$ ]
3-Iodobenzaldehyde	232	231 ( $[M-H]^+$ ), 203 ( $[M-CHO]^+$ ), 104 ( $[C_7H_4O]^+$ ), 76 ( $[C_6H_4]^+$ )
2-Iodobenzaldehyde	232	231 ( $[M-H]^+$ ), 203 ( $[M-CHO]^+$ ), 104 ( $[C_7H_4O]^+$ ), 76 ( $[C_6H_4]^+$ )
4-Iodobenzaldehyde	232[2]	231 ( $[M-H]^+$ ), 203 ( $[M-CHO]^+$ ), 104 ( $[C_7H_4O]^+$ ), 76 ( $[C_6H_4]^+$ )

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption ( $\lambda_{max}$ ) is reported in nanometers (nm).

Isomer	$\lambda_{max}$ (in Ethanol) [nm]
3-Iodobenzaldehyde	~250, ~295
2-Iodobenzaldehyde	~255, ~300
4-Iodobenzaldehyde	~260

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above.

### NMR Spectroscopy

A sample of the iodobenzaldehyde isomer (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing TMS as an internal standard. The  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

## IR Spectroscopy

The IR spectrum of each solid isomer is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compounds are separated on a suitable capillary column and subsequently ionized by electron impact (EI) at 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

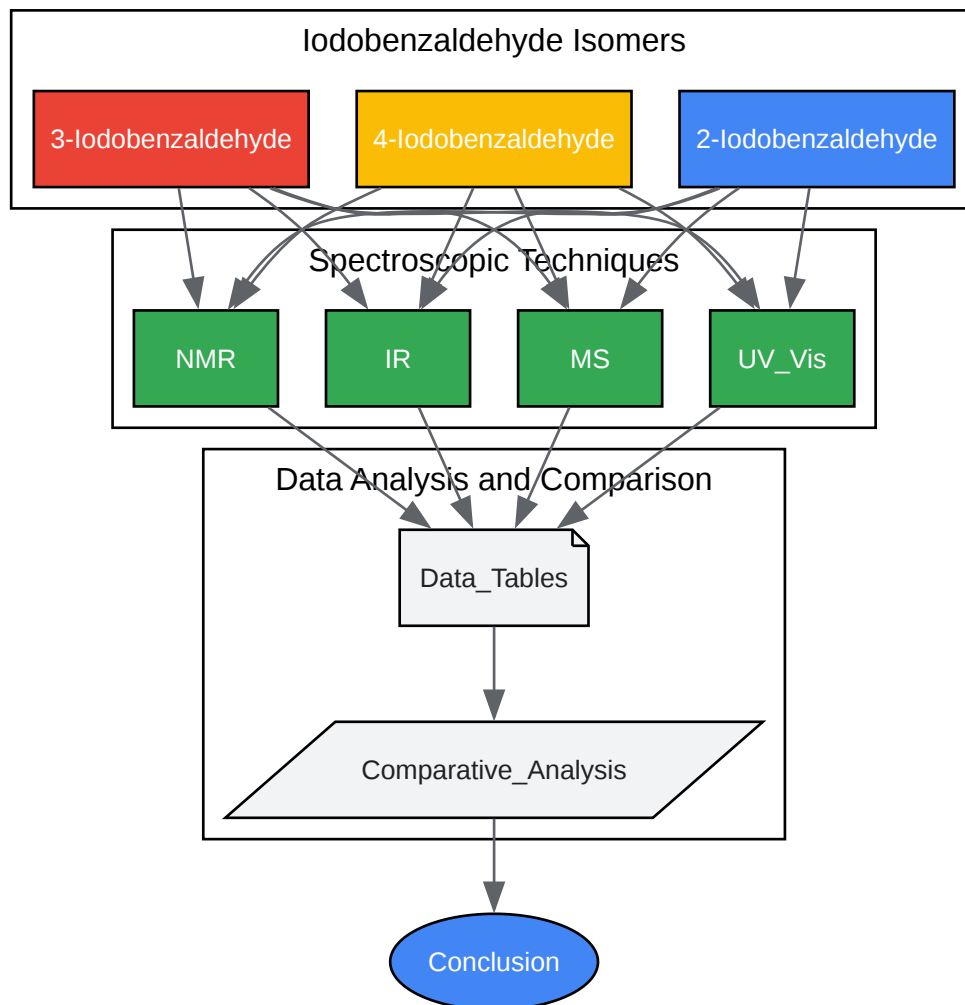
## UV-Vis Spectroscopy

A dilute solution of the iodobenzaldehyde isomer is prepared in a UV-transparent solvent such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, scanning from 200 to 400 nm. The solution is placed in a quartz cuvette with a 1 cm path length.

## Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the iodobenzaldehyde isomers.

## Comparative Spectroscopic Analysis of Iodobenzaldehyde Isomers



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Caption: Workflow for the comparative spectroscopic analysis of iodobenzaldehyde isomers.

This guide provides a foundational dataset for the spectroscopic characterization of **3-iodobenzaldehyde** and its isomers. The distinct patterns observed in their respective spectra, particularly in NMR, allow for their confident differentiation. These data are invaluable for quality control, reaction monitoring, and structural confirmation in synthetic and medicinal chemistry applications.

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## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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